methyl 4-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate
説明
This compound features a fused [1,2,4]triazolo[4,3-c]pyrimidin-3-one core substituted with a 4-methoxyphenyl group at position 7, a methyl group at position 5, and an acetamido benzoate side chain. The acetamido benzoate moiety enhances solubility and bioavailability, while the 4-methoxyphenyl group may modulate electronic and steric properties .
特性
IUPAC Name |
methyl 4-[[2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5/c1-14-24-19(15-6-10-18(32-2)11-7-15)12-20-26-27(23(31)28(14)20)13-21(29)25-17-8-4-16(5-9-17)22(30)33-3/h4-12H,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJZCKRXPONKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of methyl 4-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures .
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process .
化学反応の分析
Formation of the Triazolo-Pyrimidine Core
The triazolo[4,3-c]pyrimidin-3-one scaffold is typically synthesized via cyclization reactions.
-
Hydrazide Cyclization : Ethyl 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy)acetate (analogous to compound 1 in ) reacts with hydrazine hydrate to form acetohydrazide intermediates. Subsequent treatment with isothiocyanates or arylidene malononitrile (as in ) generates thiosemicarbazides, which cyclize under basic conditions to yield triazole-thiones.
-
Base-Mediated Cyclization : For example, cyclization of thiosemicarbazide derivatives (e.g., 18a–d in ) in NaOH produces triazole-thiones (e.g., 19a–d ) with yields of 52–88%.
Example Reaction:
Functionalization of the Acetamido Benzoate Moiety
The acetamido benzoate side chain is introduced via amidation or esterification:
-
Amidation : 2-(Triazolo-pyrimidin-yl)acetic acid reacts with methyl 4-aminobenzoate in the presence of coupling agents like EDCI/HOBt (as seen in for sulfanyl acetylation).
-
Esterification : Benzoic acid derivatives are esterified with methanol under acid catalysis (e.g., and describe methyl ester formation).
Methylation at Position 5
The 5-methyl substituent is introduced via:
-
Alkylation : Methyl iodide reacts with a deprotonated triazolo-pyrimidine intermediate in DMF or THF (similar to , where methyl groups are added via alkyl halides).
-
Mannich Reaction : Formaldehyde and methylamine facilitate methylation under basic conditions.
Reaction Table
Spectroscopic Characterization
-
IR Spectroscopy : Key peaks include at 1710–1690 cm⁻¹ (lactone/amide) and at 3320–3250 cm⁻¹ .
-
¹H NMR :
Stability and Reactivity
科学的研究の応用
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with triazolopyrimidine structures exhibit significant anticancer properties. Methyl 4-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate has shown potential in inhibiting the proliferation of various cancer cell lines.
Case Study:
In vitro studies demonstrated that this compound induced apoptosis in HepG2 liver cancer cells. The mechanism involved the upregulation of tumor suppressor p53 and downregulation of anti-apoptotic proteins like Bcl-2 .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Similar triazolopyrimidine derivatives have shown activity against a range of bacterial strains.
Case Study:
A study found that related compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus, suggesting a broad-spectrum antibacterial potential .
3. Anti-inflammatory Effects
The anti-inflammatory properties of methyl 4-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate are also noteworthy. Compounds with similar structures have been reported to inhibit key inflammatory pathways.
Mechanism:
It is hypothesized that the compound interacts with specific receptors involved in inflammatory responses, potentially modulating cytokine release and immune cell activation .
作用機序
The mechanism of action of methyl 4-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
a) Triazolo-Pyrimidine vs. Triazolo-Quinazoline Derivatives
describes 4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolines (e.g., compounds 8–9c). While both share a triazolo-fused heterocycle, the quinazoline core introduces an additional benzene ring, increasing aromaticity and molecular weight. This structural difference impacts solubility and binding affinity:
- Triazolo-quinazolines (): Enhanced π-π stacking interactions due to extended aromaticity, possibly improving target engagement .
b) Thiazolo-Pyrimidine Derivatives
and describe thiazolo[4,5-d]pyrimidines and thiazolo[3,2-a]pyrimidines (e.g., compound 3 in ). Replacing the triazole ring with a thiazole alters electronic properties and hydrogen-bonding capacity:
- Triazolo-pyrimidines (target compound): Nitrogen-rich core enhances polarity and hydrogen-bond donor/acceptor capacity, favoring interactions with biological targets .
Substituent Effects
a) 4-Methoxyphenyl Group
The target compound’s 4-methoxyphenyl group is also present in 3,8-diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (). This substituent:
- Enhances electron-donating effects via the methoxy group, stabilizing resonance interactions.
b) Acetamido Benzoate Side Chain
Similar ester-linked side chains are observed in ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-...pyrimidine-6-carboxylate () and methyl 2-(3-(triazolo-quinazolinyl)propanamido)acetate (). Key differences:
- Target compound : The benzoate ester provides rigidity and planar geometry, favoring interactions with hydrophobic enzyme pockets.
- Aliphatic ester analogs (): Greater conformational flexibility may reduce binding specificity .
b) Side-Chain Functionalization
The acetamido benzoate group may be introduced via amide coupling, as seen in (using amino acid hydrochlorides like L-ValOCH3·HCl). This contrasts with thiazolo-pyrimidines (), where aldehydes are used for Schiff base formation .
Physicochemical and Spectral Properties
While direct data for the target compound are unavailable, analogs provide insights:
生物活性
Methyl 4-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C24H25N5O3
Molecular Weight: 431.5 g/mol
IUPAC Name: 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-propan-2-ylphenyl)acetamide
InChI Key: UHBRTZOPAUAOCU-UHFFFAOYSA-N
Synthesis
The synthesis of methyl 4-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate typically involves multi-step reactions starting from accessible precursors. Key steps include:
- Formation of Triazolo-Pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
- Acetylation and Esterification: The introduction of the acetamido and methoxy groups is performed using standard acylation techniques.
Biological Activity
The biological activity of this compound has been explored extensively in various studies. Below are some key findings related to its pharmacological properties:
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown moderate to high activity against various bacteria such as Staphylococcus aureus, Escherichia coli, and fungi including Candida albicans . Methyl 4-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate's structure suggests it may possess similar antimicrobial effects.
Anticancer Properties
The compound's potential as an anticancer agent has been highlighted in several studies. Triazole derivatives are known to interact with various molecular targets involved in cancer progression. For example, certain triazole-based compounds have demonstrated cytotoxicity against cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.
The mechanism of action for methyl 4-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate likely involves:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
- Receptor Interaction: It may bind to specific receptors modulating their activity and influencing cellular responses.
Case Studies
Several case studies have documented the efficacy of triazole derivatives similar to methyl 4-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate:
-
Antimicrobial Efficacy Study: A study reported that triazolo-pyrimidine derivatives exhibited significant antibacterial activity against drug-resistant strains . Methyl 4-{...} could be evaluated similarly for its potential effectiveness.
Compound MIC (µg/mL) Target Bacteria Triazole A 8 S. aureus Triazole B 16 E. coli - Cytotoxicity Assessment: In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cells . The exact pathways and molecular interactions remain a focus for further research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
